molecular formula C14H12O2 B1370227 3-Methyl-4-phenoxybenzaldehyde CAS No. 191284-77-2

3-Methyl-4-phenoxybenzaldehyde

Cat. No. B1370227
M. Wt: 212.24 g/mol
InChI Key: KDBKPCXRRZVODH-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups.


Molecular Structure Analysis

The molecular formula of 3-Methyl-4-phenoxybenzaldehyde is C14H12O2 . Its chemical structure consists of a benzene ring with an aldehyde group attached to the 3rd and 4th carbon atoms.


Chemical Reactions Analysis

3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. Schiff base compound synthesis involving 3-Methyl-4-phenoxybenzaldehyde derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties.


Physical And Chemical Properties Analysis

3-Methyl-4-phenoxybenzaldehyde is a clear light yellow to amber liquid, insoluble in water, soluble in alcohol, benzene, toluene and other organic solvents . Its molecular weight is 212.24 g/mol .

Scientific Research Applications

Bioremediation of Contaminated Environments

  • Summary of the Application : 3-Methyl-4-phenoxybenzaldehyde is a major intermediate metabolite in the microbial degradation of synthetic pyrethroid insecticides . These insecticides have been used extensively indoors, leading to an increase in the number of people reported to have detected residues of pyrethroids and their metabolites in body fluids .
  • Methods of Application or Experimental Procedures : Microorganisms such as Staphylococcus succinus HLJ-10 have been reported to degrade synthetic pyrethroids through the cleavage of ester bonds and diaryl bonds, producing 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde, and α-hyroxy-3-phenoxybenzeneacetonitrile .
  • Results or Outcomes : The microbial degradation of pyrethroids has been reported frequently in the past 30 years . This degradation process has potential applications for the bioremediation of environments contaminated with synthetic pyrethroids .

Safety And Hazards

3-Methyl-4-phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-methyl-4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBKPCXRRZVODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenoxybenzaldehyde

CAS RN

191284-77-2
Record name 3-methyl-4-phenoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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